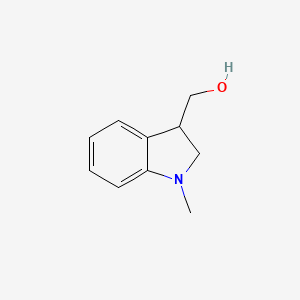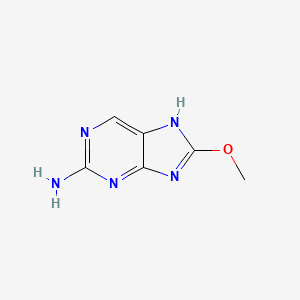![molecular formula C8H9N3O B11919605 1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol](/img/structure/B11919605.png)
1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with an ethanol groupThe imidazo[4,5-b]pyridine moiety is known for its biological activity and has been explored for its therapeutic potential .
Preparation Methods
The synthesis of 1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[4,5-b]pyridine core. This intermediate is then reacted with ethylene oxide under basic conditions to introduce the ethanol group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazo[4,5-b]pyridine core can be reduced under hydrogenation conditions to form partially saturated derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions. Major products formed from these reactions include various functionalized imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol has been extensively studied for its applications in:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer, diabetes, and infectious diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.
Material Science: Its derivatives are explored for use in optoelectronic devices, sensors, and as ligands in coordination chemistry.
Mechanism of Action
The biological activity of 1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol is attributed to its ability to interact with specific molecular targets. For instance, it can inhibit enzymes like α-glucosidase, which is involved in carbohydrate metabolism, making it a potential therapeutic agent for diabetes . The compound’s mechanism of action often involves binding to active sites of enzymes or receptors, thereby modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
Imidazo[4,5-b]pyridine: Lacks the ethanol group but shares the core structure, used in similar applications.
Imidazo[4,5-c]pyridine: Another isomer with different substitution patterns, also explored for its biological activity.
Imidazo[1,2-a]pyridine: A different isomer with the imidazole ring fused at different positions, known for its use in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
1-(1H-imidazo[4,5-b]pyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H9N3O/c1-5(12)7-10-6-3-2-4-9-8(6)11-7/h2-5,12H,1H3,(H,9,10,11) |
InChI Key |
ZTUQNJBQRBINIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(N1)C=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11919534.png)



![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11919561.png)

![Ethyl spiro[2.3]hexane-5-carboxylate](/img/structure/B11919568.png)



![3-Isopropylpyrazolo[1,5-a]pyridine](/img/structure/B11919594.png)
